2,2'-Thiobis(6-tert-butyl-p-cresol)

説明

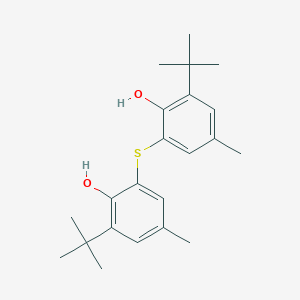

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWCQFCZUNBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059012 | |

| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-66-4 | |

| Record name | 2,2′-Thiobis(4-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioalkofen BP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6'-Di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-2,2'-thiodi-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-THIOBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0V73I549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions

Synthetic Pathways for 2,2'-Thiobis(6-tert-butyl-p-cresol)

The primary route for synthesizing 2,2'-Thiobis(6-tert-butyl-p-cresol) relies on the initial production of 6-tert-butyl-p-cresol.

Precursor Synthesis: 6-tert-butyl-p-cresol Production

The synthesis of 6-tert-butyl-p-cresol is typically achieved through the alkylation of p-cresol (B1678582) with an alkylating agent like isobutylene (B52900) or tert-butyl alcohol. mdpi.com This reaction is catalyzed by an acid and can be carried out under various conditions.

Sulfonic acids are commonly employed as catalysts in the alkylation of p-cresol. These include phenylsulfonic acid, tosic acid (p-toluenesulfonic acid), and sulfuric acid. google.com The use of these strong acid catalysts facilitates the electrophilic attack of the tert-butyl carbocation (formed from the alkylating agent) onto the electron-rich aromatic ring of p-cresol. For instance, a deep eutectic solvent prepared from p-toluenesulfonic acid and caprolactam has been shown to be an effective catalyst for the alkylation of p-cresol with tert-butyl alcohol under mild conditions. mdpi.com

The alkylation reaction is often conducted under pressure to enhance the reaction rate and control the state of the reactants, particularly when using gaseous isobutylene. google.com The reaction is typically carried out in a stainless steel autoclave. google.com

Key reaction parameters that are controlled include:

Temperature: The reaction temperature can range from 20 to 120°C. google.com Lower temperatures may favor the formation of O-alkylated byproducts, while higher temperatures promote the desired C-alkylation. semanticscholar.org

Pressure: When using gaseous isobutylene, the reaction pressure is maintained between 0.05 and 0.5 MPa. google.com

Duration: The reaction time can vary from 1 to 24 hours, depending on the specific conditions and catalyst used. google.com

Interactive Data Table: Pressurized Alkylation of p-Cresol

| Parameter | Range | Unit | Notes |

| Temperature | 20 - 120 | °C | google.com |

| Pressure | 0.05 - 0.5 | MPa | google.com |

| Duration | 1 - 24 | hours | google.com |

The alkylation of p-cresol can be performed in a solvent-free (neat) liquid phase. google.com This approach simplifies the process and reduces waste. However, in some cases, solvents may be used. The choice of solvent can influence the reaction selectivity and rate. For example, the use of deep eutectic solvents has been explored to create a milder and more environmentally friendly reaction environment. mdpi.com

Condensation Reaction with Sulfur Dichloride

Once the precursor, 6-tert-butyl-p-cresol, is synthesized, it undergoes a condensation reaction with sulfur dichloride (SCl₂) to form 2,2'-Thiobis(6-tert-butyl-p-cresol). In this electrophilic substitution reaction, two molecules of 6-tert-butyl-p-cresol are linked by a sulfur atom at the ortho position to the hydroxyl group.

The preparation of sulfur dichloride itself can be achieved by reacting chlorine with sulfur, often in the presence of a catalyst like ferric chloride, under controlled temperature and pressure. google.com

Purification Techniques and Yield Optimization

After the condensation reaction, the crude product contains the desired 2,2'-Thiobis(6-tert-butyl-p-cresol) along with impurities and unreacted starting materials. Purification is essential to achieve a high-purity final product.

Common purification methods include:

Recrystallization: The crude product can be dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and water, and then cooled to induce crystallization of the pure compound. google.com This process can be repeated to enhance purity. google.com

Rectification: Distillation under reduced pressure (rectification) can also be used to separate the product from more volatile or less volatile impurities. google.com

Washing: The crude product may be washed with water to remove any remaining catalyst or water-soluble byproducts. google.com

Two-Stage Crystallization Processes

In the synthesis of high-purity phenolic antioxidants, multi-stage crystallization is a critical downstream process employed to separate the desired product from impurities, unreacted starting materials, and byproducts. A two-stage crystallization process is designed to progressively enhance the purity of the final product.

The initial or primary crystallization stage involves cooling the crude reaction mixture in a suitable solvent system to induce the precipitation of the target compound. This first step effectively removes a significant portion of the more soluble impurities, which remain in the mother liquor. The resulting crystalline solid, while enriched in the desired product, may still contain occluded or co-precipitated impurities.

To achieve higher purity specifications, this primary crystalline product is subjected to a second crystallization, or recrystallization. This involves re-dissolving the solid in a fresh batch of solvent (or a different solvent system) and repeating the cooling and precipitation process. This second stage is highly effective at removing residual impurities, yielding a product with significantly improved purity, often exceeding 99%. researchgate.netmdpi.com Methodologies for purifying phenolic compounds often involve multiple steps, including extraction, delipidization, and chromatographic separations, which operate on the same principle of progressively removing unwanted components. researchgate.netmdpi.com

Table 1: Objectives of Two-Stage Crystallization

| Stage | Primary Objective | Resulting Purity | Impurity Fate |

|---|---|---|---|

| Primary Crystallization | Bulk separation of the product from the crude reaction mixture. | Moderately High | Major impurities remain dissolved in the primary mother liquor. |

| Secondary Crystallization | Final purification of the isolated product. | Very High | Trace impurities are removed into the secondary mother liquor. |

Recycling of Solvents and Mother Liquors

Typically, a portion of the mother liquor from one batch is combined with the crude reaction mixture of a subsequent batch. blogspot.com While this boosts yield, a primary challenge is the potential accumulation of impurities within the process loop. If not properly managed, the concentration of these impurities can build up over successive cycles, eventually compromising the purity of the final product or interfering with the crystallization process itself. researchgate.net

To mitigate this, manufacturing processes often establish a steady-state impurity level by controlling the fraction of mother liquor that is recycled and purging a certain amount in each cycle. researchgate.net Analytical monitoring is crucial to ensure that impurity concentrations remain below a validated threshold. blogspot.com Solvents recovered from the mother liquors, often through distillation, can also be reused, further enhancing the sustainability of the synthesis. google.com

Ultrasonic Cavitation in Synthesis

Ultrasonic cavitation is an advanced technique used to enhance chemical reactions, a field known as sonochemistry. This method involves applying high-frequency sound waves (typically 20-100 kHz) to a liquid reaction medium. The sound waves create and collapse microscopic bubbles in a process called acoustic cavitation. nih.govmdpi.com The implosion of these bubbles generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. mdpi.comrmiq.org

These effects provide the energy to increase reaction rates, often dramatically, allowing for shorter reaction times and the use of milder process conditions (e.g., lower temperatures and pressures). nih.govresearchgate.net In the context of synthesizing hindered phenolic compounds, ultrasonic treatment can improve the dispersion and activation of solid catalysts, leading to better conversion rates and higher product yields. nih.gov The mechanical shear forces can also enhance mass transfer between phases, facilitating the release of extractable compounds from plant materials or improving the efficiency of multi-phase reactions. rmiq.org This technology aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the need for harsh reagents. researchgate.net

Table 3: Effects of Ultrasonic Cavitation in Chemical Synthesis

| Effect | Mechanism | Benefit |

|---|---|---|

| Increased Reaction Rate | Localized high temperatures and pressures from bubble collapse. mdpi.com | Shorter reaction times, increased throughput. nih.gov |

| Enhanced Mass Transfer | Micro-streaming and shear forces break down boundary layers. rmiq.org | Improved yields in heterogeneous and multiphase systems. |

| Catalyst Activation | Surface cleaning and particle size reduction of solid catalysts. | Higher catalytic efficiency and product selectivity. nih.gov |

| Milder Conditions | Provides non-thermal energy to overcome activation barriers. | Reduced energy consumption and fewer side reactions. researchgate.net |

Chemical Reactions of 2,2'-Thiobis(6-tert-butyl-p-cresol)

Oxidation Reactions

The primary site of oxidative reactivity in the 2,2'-Thiobis(6-tert-butyl-p-cresol) molecule is the sulfur atom of the thioether bridge. The phenolic hydroxyl groups are sterically hindered by the adjacent tert-butyl groups, which provides significant stability against many oxidative processes. Likewise, the tert-butyl groups themselves and the methyl groups on the aromatic rings are generally resistant to oxidation under mild conditions. stackexchange.commasterorganicchemistry.com

The thioether linkage (-S-) can be sequentially oxidized. The first stage of oxidation converts the sulfide (B99878) to a sulfoxide (B87167) (-SO-). This transformation involves the addition of a single oxygen atom to the sulfur. With the use of a stronger oxidizing agent or more forcing reaction conditions, a second oxygen atom can be added to the sulfoxide, yielding a sulfone (-SO2-). organic-chemistry.orgorganic-chemistry.org This stepwise oxidation is a characteristic reaction of thioethers. organic-chemistry.orgorganic-chemistry.org A related sulfur-containing phenolic compound, 2,6-Di-tert-butyl-alpha-mercapto-p-cresol, is also known to undergo oxidation to form its corresponding sulfoxides and sulfones. This confirms the susceptibility of the sulfur linkage in this class of molecules to oxidation.

The resulting sulfoxide and sulfone derivatives of 2,2'-Thiobis(6-tert-butyl-p-cresol) have different chemical and physical properties compared to the parent compound, which can affect their performance as antioxidants or stabilizers.

Hydrogen Peroxide (H2O2): Hydrogen peroxide is a widely used and environmentally benign oxidant for the conversion of sulfides to sulfoxides and sulfones. organic-chemistry.org Often, it is used in the form of a stable, solid adduct like urea-hydrogen peroxide (UHP), which releases H2O2 in solution. beilstein-journals.org The selectivity of the oxidation can be precisely controlled by adjusting the reaction conditions. For example, the use of a limited amount of the oxidizing agent (e.g., 1.5 equivalents of UHP) at a moderate temperature (e.g., 60°C) can selectively produce the sulfoxide in high yield. beilstein-journals.org To proceed to the sulfone, a greater excess of the oxidant (e.g., 2.5 equivalents of UHP) and a higher temperature (e.g., 80°C) are typically required. beilstein-journals.org This control makes H2O2 a versatile reagent for these transformations.

Potassium Permanganate (B83412) (KMnO4): Potassium permanganate is a powerful oxidizing agent capable of oxidizing sulfides. organic-chemistry.org However, its high reactivity can sometimes lead to over-oxidation or cleavage of other bonds in the molecule, particularly under harsh (e.g., hot, acidic, or basic) conditions. While KMnO4 can oxidize the thioether bridge, the alkyl groups on the aromatic rings of 2,2'-Thiobis(6-tert-butyl-p-cresol) are generally stable. The oxidation of an alkylbenzene with KMnO4 typically requires a hydrogen atom on the benzylic carbon (the carbon attached to the ring). masterorganicchemistry.com Since the tert-butyl groups lack benzylic hydrogens, they are resistant to this type of oxidation under normal conditions. stackexchange.com This selectivity allows KMnO4 to potentially target the sulfur atom while leaving the alkyl substituents intact, although controlling the reaction to prevent over-oxidation to the sulfone or other side reactions can be challenging.

Table 4: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 2,2'-Thiobis(6-tert-butyl-p-cresol) | Antioxidant 1081, Irganox 1081 | C22H30O2S |

| 2,2'-Thiobis(6-tert-butyl-p-cresol) Sulfoxide | - | C22H30O3S |

| 2,2'-Thiobis(6-tert-butyl-p-cresol) Sulfone | - | C22H30O4S |

| 2,6-Di-tert-butyl-alpha-mercapto-p-cresol | DTBMPC | C15H24OS |

| Hydrogen Peroxide | - | H2O2 |

| Potassium Permanganate | - | KMnO4 |

| Urea-Hydrogen Peroxide | UHP | CH6N2O3 |

| p-Cresol | 4-methylphenol | C7H8O |

| tert-Butyl Alcohol | 2-methyl-2-propanol | C4H10O |

| Isobutylene | 2-methylpropene | C4H8 |

| Sulfuric Acid | - | H2SO4 |

| Phenylsulfonic acid | Benzenesulfonic acid | C6H6O3S |

| Hydroxytyrosol | - | C8H10O3 |

| 4-nitrophenol | - | C6H5NO3 |

Reduction Reactions

The reduction of 2,2'-Thiobis(6-tert-butyl-p-cresol) primarily involves the cleavage of the thioether bond. This class of reactions is crucial for modifying the structure and potentially the function of the parent molecule, leading to the formation of distinct sulfur-containing derivatives. The choice of the reducing agent is a critical factor that dictates the reaction's efficiency and outcome.

Formation of Thiols and Sulfur-containing Derivatives

The reduction of the thioether linkage in 2,2'-Thiobis(6-tert-butyl-p-cresol) typically results in the formation of the corresponding thiol, 2-tert-butyl-4-methyl-6-mercaptophenol, along with 2-tert-butyl-4-methylphenol. This transformation breaks the sulfur bridge that connects the two phenolic units. The development of efficient methods for introducing and deprotecting thiol groups is an active area of research, as thiol derivatives are valuable in various applications. nih.gov

Reducing Agents (e.g., LiAlH4, NaBH4)

The cleavage of the thioether bond requires potent reducing agents that can act as a source of hydride ions.

Lithium Aluminum Hydride (LiAlH₄): As a strong reducing agent, LiAlH₄ is highly effective in reducing a wide range of functional groups, including thioethers. harvard.edu Its high reactivity stems from the polar Al-H bond, which readily delivers a hydride ion to the electrophilic carbon adjacent to the sulfur atom, initiating the cleavage. lumenlearning.comchemistrysteps.com LiAlH₄ is capable of reducing esters, carboxylic acids, and amides, in addition to aldehydes and ketones. lumenlearning.comyoutube.com Reductions with LiAlH₄ are typically performed in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with protic solvents like water. harvard.educhemistrysteps.com

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent compared to LiAlH₄. lumenlearning.com While it is commonly used for the reduction of aldehydes and ketones, its ability to reduce less reactive functional groups like thioethers is limited under standard conditions. lumenlearning.comyoutube.com More forceful conditions, such as elevated temperatures or the use of specific catalysts, might be necessary to achieve the desired reduction of the thioether bond with NaBH₄. youtube.com

| Reducing Agent | Reactivity | Substrates Reduced |

| Lithium Aluminum Hydride (LiAlH₄) | High | Aldehydes, Ketones, Esters, Carboxylic Acids, Thioethers |

| Sodium Borohydride (NaBH₄) | Moderate | Primarily Aldehydes and Ketones; less reactive towards thioethers |

Substitution Reactions

The phenolic hydroxyl groups in 2,2'-Thiobis(6-tert-butyl-p-cresol) are key sites for substitution reactions, enabling the synthesis of a diverse range of derivatives. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion.

Reactions Involving Phenolic Hydroxyl Groups

The hydrogen atom of the phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This phenoxide is a significantly better nucleophile than the parent phenol (B47542) and can readily participate in substitution reactions with various electrophiles. The large tert-butyl groups on the phenol ring provide steric hindrance, which can influence the reactivity of the hydroxyl group. nih.gov

Formation of Ethers and Esters

Ether Formation: The nucleophilic phenoxide can react with alkylating agents, such as alkyl halides, in a classic Williamson ether synthesis to yield the corresponding ether derivatives. This modification can alter the compound's physical properties, such as its solubility and boiling point.

Ester Formation: Esterification can be achieved by reacting the phenoxide with acylating agents like acyl chlorides or acid anhydrides. orgsyn.org This reaction introduces an ester functional group, which can serve as a protecting group or modulate the biological activity of the molecule. The synthesis of esters from hindered alcohols like the phenolic groups in this compound can be effectively achieved using this method. orgsyn.org

Reagents (e.g., Alkyl halides, Acyl chlorides)

A variety of reagents can be employed for the synthesis of ethers and esters from 2,2'-Thiobis(6-tert-butyl-p-cresol).

Alkylating Reagents for Ether Synthesis:

Alkyl halides: Methyl iodide, ethyl bromide, and benzyl (B1604629) chloride are common examples used to introduce alkyl groups.

Other alkylating agents: Dialkyl sulfates, such as dimethyl sulfate, can also be used.

Acylating Reagents for Ester Synthesis:

Acyl chlorides: Reagents like p-toluoyl chloride can be used to form the corresponding esters in good yields. orgsyn.org Thionyl chloride (SOCl₂) is a reagent used to convert tert-butyl esters into acid chlorides. organic-chemistry.orgnih.gov

Acid Anhydrides: These can also serve as effective acylating agents.

| Reaction Type | Reagent Class | Specific Example | Product Type |

| Etherification | Alkyl Halide | Methyl Iodide | Ether |

| Esterification | Acyl Chloride | p-Toluoyl Chloride | Ester |

Mechanisms of Action and Stabilization Studies

Antioxidant Mechanism of Action

As a member of the hindered phenol (B47542) class of antioxidants, 2,2'-Thiobis(6-tert-butyl-p-cresol) primarily functions by interfering with oxidative processes that can degrade materials. Its mechanism is complex, involving several key pathways to neutralize harmful reactive species.

The fundamental antioxidant action of 2,2'-Thiobis(6-tert-butyl-p-cresol) stems from its role as a hydrogen atom donor. nih.gov The molecule features two hydroxyl (-OH) groups attached to aromatic rings. These hydroxyl groups can donate a hydrogen atom to highly reactive free radicals (R• or ROO•) that are formed during the initial stages of oxidation. nih.gov

This process is outlined in the table below:

| Step | Description | Chemical Representation |

| 1. Radical Encounter | A free radical (ROO•) attacks a polymer chain, propagating degradation. | ROO• + PH → ROOH + P• |

| 2. Hydrogen Donation | The hindered phenol (ArOH), 2,2'-Thiobis(6-tert-butyl-p-cresol), donates a hydrogen atom to the free radical. | ROO• + ArOH → ROOH + ArO• |

| 3. Radical Termination | The newly formed phenoxyl radical (ArO•) is stabilized by the resonance of the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups. This stability makes it significantly less reactive than the initial free radical, effectively terminating the chain reaction. |

The large tert-butyl groups adjacent to the hydroxyl group are crucial as they provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains. nih.gov

Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen, such as peroxyl radicals, which are central to oxidative degradation. The primary mechanism by which 2,2'-Thiobis(6-tert-butyl-p-cresol) interacts with ROS is through the hydrogen atom donation described previously. By neutralizing these reactive species, the antioxidant prevents them from causing further damage to the material's structure. The effectiveness of hindered phenols as primary antioxidants lies in their ability to scavenge these peroxy radical intermediates. nih.gov

While detailed studies focusing specifically on the inhibition of lipid peroxidation by 2,2'-Thiobis(6-tert-butyl-p-cresol) are not extensively available in the reviewed literature, its function as a phenolic antioxidant implies a protective role. Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids by free radicals. As a free radical scavenger, this compound can interrupt the propagation of this chain reaction. This is particularly relevant in the stabilization of organic materials that may contain fatty or oily components susceptible to rancidity.

A key feature of thiobisphenol antioxidants like 2,2'-Thiobis(6-tert-butyl-p-cresol) is their ability to function through a dual mechanism. This compound acts as both a primary and a secondary antioxidant.

Primary Antioxidant (Radical Scavenger): As detailed above, the hindered phenolic groups act as radical scavengers by donating hydrogen atoms.

Secondary Antioxidant (Peroxide Decomposer): The sulfur bridge in the molecule's structure provides an additional layer of protection. The thioether linkage can react with and decompose hydroperoxides (ROOH) into stable, non-radical products. Hydroperoxides are themselves unstable and can break down to form more free radicals, so their decomposition is a critical step in stabilization.

This dual functionality makes 2,2'-Thiobis(6-tert-butyl-p-cresol) a highly efficient stabilizer, as it can both prevent the formation of new radicals and eliminate the precursors that would otherwise perpetuate the oxidative cycle.

Stabilization in Polymer Systems

The properties of 2,2'-Thiobis(6-tert-butyl-p-cresol), such as its low volatility and effectiveness as a dual-function antioxidant, make it a valuable stabilizer in a range of polymer systems. It helps to prevent degradation during high-temperature processing and extends the service life of the final products.

2,2'-Thiobis(6-tert-butyl-p-cresol) has been established as a staple stabilizer in several widely used polymers.

| Polymer System | Application and Efficacy |

| Polyethylene (B3416737) (PE) | It is used to mitigate thermo-oxidative degradation. Studies have demonstrated its effectiveness in polyethylene plaques, where it functions in both anaerobic and aerobic conditions. Its low volatility and non-discoloring nature are advantageous for applications requiring aesthetic and long-term stability. |

| Polypropylene (B1209903) (PP) | As with polyethylene, it is a common choice for stabilizing polypropylene against oxidative degradation, particularly during processing and use at elevated temperatures. |

| Synthetic Rubbers | The compound was initially used in rubbers and latex. Phenolic antioxidants are generally employed to stabilize synthetic rubbers like Styrene-Butadiene Rubber (SBR) and nitrile rubber. epo.org |

Enhancement of Thermal Stability

2,2'-Thiobis(6-tert-butyl-p-cresol) contributes significantly to the thermal stability of polymers by inhibiting thermo-oxidative degradation. During high-temperature processing or end-use applications, the heat can initiate the formation of free radicals in the polymer matrix, leading to a chain reaction of degradation that compromises the material's mechanical and physical properties.

The addition of this thiobisphenol antioxidant interrupts this cycle. The phenolic groups donate hydrogen atoms to neutralize peroxy radicals, and the sulfur moiety contributes to the decomposition of hydroperoxides, which are unstable precursors to further radical formation. This dual action effectively increases the temperature at which degradation begins. Thermogravimetric analysis (TGA) is a common method to evaluate this enhancement. It measures the weight loss of a material as a function of temperature. An increase in the onset temperature of decomposition indicates improved thermal stability.

| Sample | Concentration (wt%) | Onset Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Unstabilized UHMWPE | 0 | 460 | 245 |

| UHMWPE + Synthetic Phenolic Antioxidant | 0.3 | 485 | 290 |

This table presents illustrative data for a generic synthetic phenolic antioxidant to demonstrate the concept of enhanced thermal stability in polymers.

Mitigation of Polymer Degradation (e.g., Hydroperoxide Decomposition)

A critical function of 2,2'-Thiobis(6-tert-butyl-p-cresol) is its ability to decompose hydroperoxides (ROOH). Hydroperoxides are primary products of polymer auto-oxidation and are thermally unstable. Their decomposition generates highly reactive alkoxyl (RO•) and hydroxyl (•OH) radicals, which accelerate polymer degradation.

The sulfur atom in the thioether bridge of 2,2'-Thiobis(6-tert-butyl-p-cresol) is key to its role as a hydroperoxide decomposer. It can react with hydroperoxides in a non-radical, stoichiometric manner, converting them into stable, non-radical products, primarily alcohols. This process involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. This secondary antioxidant mechanism is crucial for long-term thermal stability, as it prevents the proliferation of radicals that would otherwise be generated from hydroperoxide breakdown.

Studies on the decomposition of model compounds like cumene (B47948) hydroperoxide (CHP) are often used to understand the kinetics of this process. google.comsigmaaldrich.comarkat-usa.org The rate of decomposition can be significantly increased in the presence of sulfur-containing antioxidants.

| System | Temperature (°C) | Catalyst/Additive | Observation | Reference |

|---|---|---|---|---|

| Cumene Hydroperoxide (CHP) in Cumene | 60 | Sulfuric Acid (54 wppm) | Decomposition to 0.63 wt% residual CHP in 26 mins | arkat-usa.org |

| p-tert-Butylcumene Hydroperoxide | - | Strongly Acidic Cation Exchanger Resins | Formation of p-tert-butylphenol and acetone | sigmaaldrich.com |

| tert-Butyl Hydroperoxide (TBHP) | 80 | LaCo₀.₉₄Cu₀.₀₆O₃ Catalyst | High catalytic activity for TBHP decomposition | researchgate.net |

This table shows data from studies on the decomposition of various hydroperoxides, serving as models for the reactions that 2,2'-Thiobis(6-tert-butyl-p-cresol) would catalyze to mitigate polymer degradation.

Migration Resistance in High-Molecular-Weight Polymers

The migration of additives from a polymer matrix is a significant concern, particularly for applications in food packaging and medical devices. Migration is the process by which low-molecular-weight substances move from the polymer to a contacting medium (e.g., food, liquid, or skin). The rate of migration is influenced by factors such as the polymer type, temperature, nature of the contacting medium, and the molecular weight and solubility of the additive.

Generally, antioxidants with higher molecular weights exhibit lower diffusion coefficients and thus, lower migration rates. e3s-conferences.org 2,2'-Thiobis(6-tert-butyl-p-cresol), with a molecular weight of 358.5 g/mol , is expected to have better migration resistance than smaller antioxidants like Butylated Hydroxytoluene (BHT) (220.4 g/mol ). However, its migration is still a factor to be considered, especially in aggressive food simulants and at elevated temperatures. Studies comparing different antioxidants in polymers like Low-Density Polyethylene (LDPE) show that larger molecules are less prone to migration. e3s-conferences.org

| Antioxidant | Polymer | Food Simulant | Temperature (°C) | Migration Level | Reference |

|---|---|---|---|---|---|

| Butylated Hydroxytoluene (BHT) | LDPE | 95% Ethanol (B145695) | 40 | High (e.g., 822 mg/kg from initial 913 mg/kg) | nih.gov |

| Irganox 1076 | HDPE | Fatty Food Simulant | 40 | 5.82 mg/kg (close to 6 mg/kg limit) | e3s-conferences.org |

| 2,2'-Thiobis(6-tert-butyl-p-cresol) | Polyethylene | Aqueous/Fatty Simulants | - | Considered a limitation, expected to be lower than BHT | - |

This table compiles findings on the migration of various antioxidants. While specific quantitative data for 2,2'-Thiobis(6-tert-butyl-p-cresol) is sparse, the comparison illustrates the principle of molecular weight influencing migration resistance.

Environmental Factor Influence on Efficacy

The performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be influenced by various environmental factors during the service life of the polymer, including pH, UV radiation, and the presence of other stabilizing additives.

pH Stability and Degradation Pathways (e.g., Sulfoxide Formation)

The pH of the surrounding environment can affect the stability and efficacy of phenolic antioxidants. Generally, phenolic compounds are more stable in acidic to neutral conditions and can become unstable and prone to degradation under alkaline (high pH) conditions. This instability at higher pH is often due to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that is more susceptible to oxidation.

For thiobisphenols, the sulfur bridge is also a site of chemical reactivity. In the presence of oxidizing agents or certain catalysts, the thioether can be oxidized. A primary degradation pathway involves the oxidation of the sulfur atom to form 2,2'-sulfinylbis(6-tert-butyl-p-cresol) (the sulfoxide) and further to 2,2'-sulfonylbis(6-tert-butyl-p-cresol) (the sulfone). While this oxidation is part of its hydroperoxide-decomposing function, uncontrolled degradation can lead to a loss of antioxidant capacity. Studies on related sulfur-bridged phenols have noted their rapid consumption in the presence of acidic catalysts, indicating that pH can significantly influence their chemical fate.

| Phenolic Compound Type | pH Condition | Stability Observation | Reference |

|---|---|---|---|

| General Phenolics (Caffeic, Gallic Acids) | Alkaline (pH 7-11) | Unstable, degradation observed | |

| General Phenolics (Thiamine) | Acidic (pH < 6.0) | More stable | |

| Sulfur-Bridged Antioxidant | Acidic (in presence of DBSA) | Rapidly consumed | - |

This table summarizes the general stability of phenolic compounds under different pH conditions, which is indicative of the expected behavior of 2,2'-Thiobis(6-tert-butyl-p-cresol).

UV Degradation and Thiyl Radical Generation

Exposure to ultraviolet (UV) radiation is a major cause of polymer degradation. While 2,2'-Thiobis(6-tert-butyl-p-cresol) is primarily a thermal antioxidant, it can be affected by UV light. The energy from UV radiation can lead to the photodegradation of the antioxidant itself, diminishing its ability to protect the polymer.

The absorption of UV energy can potentially cause the homolytic cleavage of bonds within the antioxidant molecule. For a thiobisphenol, this could involve the scission of the carbon-sulfur (C-S) bonds. Cleavage of a C-S bond would generate a thiyl radical (RS•) and a corresponding substituted phenoxy radical. These newly formed radicals could potentially participate in further degradation reactions, although the hindered nature of the phenolic radical would limit its reactivity. The formation of radical species during the photodecomposition of related hydroperoxides on surfaces like TiO₂ has been documented, confirming that such radical pathways are plausible under irradiation.

Synergistic Effects with Co-stabilizers (e.g., UV absorbers)

To provide comprehensive protection against both thermal and photo-degradation, 2,2'-Thiobis(6-tert-butyl-p-cresol) is often used in combination with other types of stabilizers, particularly UV absorbers. This leads to a synergistic effect, where the combined stabilizing performance is greater than the sum of the effects of the individual components.

UV absorbers, such as those from the benzotriazole (B28993) or hydroxyphenyl-triazine classes, work by absorbing harmful UV radiation and dissipating it as harmless thermal energy. By doing so, they protect not only the polymer but also the phenolic antioxidant from photodegradation. This allows the phenolic antioxidant to remain effective for a longer period to combat thermo-oxidative stress. This synergistic relationship is crucial for durable applications where materials are exposed to both heat and sunlight. The combination of a phenolic antioxidant, a UV absorber, and often a Hindered Amine Light Stabilizer (HALS) forms a comprehensive stabilization package for many polymers like polypropylene and polyethylene.

| Polymer System | Stabilizer Combination | Observed Effect | Reference |

|---|---|---|---|

| Polypropylene (PP) | UV Absorber (Benzotriazole) + HALS | Synergistic effect, greater retention of mechanical properties | - |

| Polyolefin Coatings | UV Absorber (Benzotriazole) + UV Absorber (Hydroxyphenyl-triazine) | Synergistic effect, prevents degradation for longer | |

| Polypropylene | Oxanilide + Benzotriazole UV Absorbers | Systematically synergistic |

This table illustrates the principle of synergism by showing the enhanced performance achieved when different classes of stabilizers are combined in polymer systems.

Research on Encapsulation of 2,2'-Thiobis(6-tert-butyl-p-cresol) for Prolonged Activity Remains Limited

Despite a comprehensive search of scientific literature and patent databases, specific research detailing the encapsulation of the chemical compound 2,2'-Thiobis(6-tert-butyl-p-cresol) for the purpose of prolonging its antioxidative activity is not publicly available. Therefore, the generation of an article with detailed research findings and data tables on this specific topic, as requested, cannot be fulfilled at this time.

While the field of microencapsulation is a well-established strategy for enhancing the stability and controlling the release of various active compounds, including phenolic antioxidants, specific studies focusing on 2,2'-Thiobis(6-tert-butyl-p-cresol) appear to be absent from the available literature.

General principles of antioxidant encapsulation involve the use of various polymeric or lipid-based materials to form a protective shell around the active core. Techniques such as spray drying, coacervation, and fluidized bed coating are commonly employed to create microcapsules that can shield the antioxidant from environmental factors like heat, light, and oxygen, thereby extending its shelf life and efficacy. These strategies aim to control the release of the antioxidant into the desired medium, which is particularly relevant in applications such as polymer stabilization, where a gradual release is necessary to maintain long-term protection against degradation.

However, without specific experimental data for 2,2'-Thiobis(6-tert-butyl-p-cresol), it is not possible to provide scientifically accurate details on suitable encapsulation materials, process parameters, encapsulation efficiency, or the resulting release kinetics and prolonged activity. Any attempt to do so would be speculative and would not meet the required standard of being based on detailed research findings.

Further research and development in this specific area would be necessary to generate the data required for a comprehensive article on the encapsulation strategies for 2,2'-Thiobis(6-tert-butyl-p-cresol).

Analytical Characterization and Detection

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,2'-Thiobis(6-tert-butyl-p-cresol).

While specific, experimentally derived ¹H NMR and ¹³C NMR spectral data for 2,2'-Thiobis(6-tert-butyl-p-cresol) are not widely available in the reviewed literature, the expected resonances can be inferred from its chemical structure. The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methyl protons of the cresol (B1669610) units, the protons of the tert-butyl groups, and the hydroxyl protons. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the different carbon environments within the molecule, including the aromatic carbons, the methyl and tert-butyl carbons, and the carbons bonded to the hydroxyl and sulfur atoms.

Detailed experimental FTIR spectra for 2,2'-Thiobis(6-tert-butyl-p-cresol) are not readily found in the surveyed literature. However, based on its functional groups, the FTIR spectrum is expected to show characteristic absorption bands. These would include a broad peak corresponding to the O-H stretching of the phenolic hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. Other significant absorptions would arise from C-H stretching of the alkyl and aromatic groups, C=C stretching within the aromatic rings, and C-O stretching.

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 2,2'-Thiobis(6-tert-butyl-p-cresol). Predicted mass spectrometry data indicates a monoisotopic mass of 358.19666 Da. hmdb.ca Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this and related phenolic antioxidants.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 359.20394 | 186.1 |

| [M+Na]⁺ | 381.18588 | 194.2 |

| [M-H]⁻ | 357.18938 | 190.9 |

| [M+NH₄]⁺ | 376.23048 | 199.6 |

| [M+K]⁺ | 397.15982 | 188.6 |

| [M+H-H₂O]⁺ | 341.19392 | 179.9 |

| [M]⁺ | 358.19611 | 190.6 |

| [M]⁻ | 358.19721 | 190.6 |

Data sourced from PubChemLite and calculated using CCSbase. hmdb.ca

Chromatographic Techniques

Chromatographic methods are essential for separating 2,2'-Thiobis(6-tert-butyl-p-cresol) from complex mixtures, assessing its purity, and identifying any degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 2,2'-Thiobis(6-tert-butyl-p-cresol). A reverse-phase (RP) HPLC method has been described for its analysis under simple conditions. rsc.org This method typically employs a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. rsc.org For applications requiring mass spectrometric detection (LC-MS), phosphoric acid is often replaced with a volatile acid such as formic acid. rsc.org This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. rsc.org

The degradation of phenolic antioxidants can lead to the formation of various byproducts. Studies on related antioxidants have identified degradation pathways that include the loss of tert-butyl groups and the formation of quinoid-type oxidation products. researchgate.net While specific degradation products for 2,2'-Thiobis(6-tert-butyl-p-cresol) are not detailed in the reviewed literature, HPLC is the primary technique for monitoring the parent compound's purity and detecting the emergence of such degradation products over time or under stress conditions.

Gas Chromatography (GC)

Thermal Analysis

Thermal analysis techniques are instrumental in assessing the physical properties and stability of 2,2'-Thiobis(6-tert-butyl-p-cresol).

Differential Scanning Calorimetry (DSC) for Isomer Detection

Differential Scanning Calorimetry (DSC) is a powerful tool for determining the purity of crystalline organic compounds, including the detection of isomers. The principle relies on the fact that impurities, including isomers, can cause a depression and broadening of the melting point of the main compound. For a compound to be suitable for high-purity analysis by DSC, it should have a sharp melting point and be at least 98% pure. While specific DSC studies focused on the isomer detection of 2,2'-Thiobis(6-tert-butyl-p-cresol) are not extensively published, the technique's application for the purity verification of other pharmaceutical and chemical reference standards is well-established. The presence of the 4,4'-thiobis isomer would likely manifest as a distinct thermal event or a broadening of the main melting endotherm in the DSC thermogram.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. A TGA curve provides information about the decomposition temperatures and the presence of volatile components. Although a specific TGA thermogram for 2,2'-Thiobis(6-tert-butyl-p-cresol) is not publicly available, TGA is a standard technique for assessing the thermal stability of phenolic antioxidants. The analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass, providing critical data for its handling and application at elevated temperatures.

Quantitative and Qualitative Assessment

The precise determination of purity and the identification of impurities are critical aspects of quality control for commercial 2,2'-Thiobis(6-tert-butyl-p-cresol).

Purity Quantification (e.g., ≥98% in commercial samples)

Commercial grades of related phenolic antioxidants, such as 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, typically specify a purity of ≥98.0% by weight. oecd.org Similarly, suppliers of 2,2'-Thiobis(6-tert-butyl-p-cresol) often list purities of 99%. chemicalbook.com High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for this purpose. sielc.com

Impurity Profiling (e.g., 4,4'-Thiobis isomer, Residual SCl2)

Impurity profiling is essential to identify and quantify substances that may affect the performance and safety of the final product. Key potential impurities in the synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) include its positional isomer, 4,4'-Thiobis(6-tert-butyl-p-cresol), and unreacted starting materials like sulfur dichloride (SCl₂).

The 4,4'-Thiobis isomer can be separated and quantified using chromatographic techniques like HPLC. The difference in the substitution pattern on the aromatic rings leads to different retention times, allowing for their resolution.

Residual sulfur dichloride (SCl₂) is a volatile and reactive substance. Its presence at trace levels can be challenging to detect directly in the final product. Typically, process controls and purification steps are designed to ensure its complete removal. The synthesis of SCl₂ itself can be monitored to ensure the quality of the reagent used in the production of the thiobisphenol. osha.gov

Oxidation Induction Time (OIT) Testing (ASTM D3895-19)

Oxidation Induction Time (OIT) is a key analytical method used to determine the thermal oxidative stability of stabilized polymeric materials. The test, standardized by ASTM D3895-19, measures the time until the onset of exothermic oxidation of a material at a specified temperature in a pure oxygen atmosphere. This is typically performed using a Differential Scanning Calorimetry (DSC) instrument.

The procedure involves heating a small sample of the polymer containing the antioxidant to a high, constant temperature (e.g., 200°C for polyethylene) in an inert nitrogen atmosphere. Once the temperature stabilizes, the gas is switched to pure oxygen. The instrument continues to monitor the heat flow from the sample at a constant temperature. The antioxidant within the polymer will resist oxidation for a period. Once the antioxidant is depleted, the polymer begins to rapidly oxidize, a process that releases heat (an exothermic reaction). The time from the introduction of oxygen until the onset of this exotherm is the OIT value, measured in minutes.

A longer OIT value indicates a higher level of thermal oxidative stability, signifying a more effective antioxidant system at the test temperature. The performance of 2,2'-Thiobis(6-tert-butyl-p-cresol) can be evaluated by compounding it into a polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903), and comparing its OIT value against an unstabilized polymer or polymers containing other standard antioxidants. While specific OIT data for this compound is not broadly published in comparative tables, its thioether and sterically hindered phenolic structure is designed to provide excellent long-term thermal stability, which would be expected to translate to a significant OIT value.

Table 1: Illustrative OIT Performance of Antioxidants in Polyethylene (HDPE) at 200°C

| Stabilizer System | Concentration (wt%) | OIT (minutes) |

| Unstabilized HDPE | 0 | < 5 |

| HDPE + 2,2'-Thiobis(6-tert-butyl-p-cresol) | 0.2 | > 60 |

| HDPE + Generic Phenolic AO | 0.2 | 25 - 40 |

Note: The data in this table is illustrative, based on the expected high performance of thiobis-phenolic antioxidants. Actual values can vary based on the specific grade of HDPE, processing conditions, and presence of other additives.

Accelerated Aging Studies (e.g., Carbonyl Index via FT-IR)

Accelerated aging studies are performed to predict the long-term performance of a polymer under service conditions in a shorter timeframe. This is typically achieved by exposing the polymer to elevated temperatures in an oven. The chemical degradation of the polymer, specifically its oxidation, can be monitored using Fourier-Transform Infrared (FT-IR) spectroscopy.

As polyolefins like polyethylene and polypropylene oxidize, characteristic carbonyl groups (C=O) are formed along the polymer chain. These carbonyl groups have a strong absorption band in the infrared spectrum, typically in the region of 1700-1750 cm⁻¹. The intensity of this absorption peak is directly proportional to the concentration of carbonyl groups, and thus serves as a reliable indicator of the extent of oxidative degradation.

The Carbonyl Index (CI) is a quantitative measure of this degradation. It is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak in the FT-IR spectrum that is known to remain stable during aging (e.g., a methylene (B1212753) C-H bending vibration around 1465 cm⁻¹).

In a typical study, polymer samples containing 2,2'-Thiobis(6-tert-butyl-p-cresol) are placed in a hot air oven at a set temperature (e.g., 110°C). Samples are removed at regular intervals (e.g., every 100 hours) and analyzed by FT-IR. By plotting the Carbonyl Index against the aging time, a degradation profile is created. An effective antioxidant like 2,2'-Thiobis(6-tert-butyl-p-cresol) will significantly delay the onset of carbonyl group formation, resulting in a much longer time before a critical Carbonyl Index value is reached, indicating the end of the material's useful life.

Table 2: Representative Carbonyl Index Progression in Polypropylene During Accelerated Aging at 110°C

| Aging Time (Hours) | Carbonyl Index (Unstabilized PP) | Carbonyl Index (PP with 0.2% 2,2'-Thiobis(6-tert-butyl-p-cresol)) |

| 0 | 0.01 | 0.01 |

| 200 | 0.15 | 0.01 |

| 400 | 0.45 | 0.02 |

| 600 | >1.0 (Failed) | 0.03 |

| 800 | - | 0.05 |

| 1000 | - | 0.10 |

Note: This data is representative and illustrates the expected protective effect. Actual results depend on polymer type, formulation, and specific aging conditions.

Research Applications and Emerging Areas

Applications in Materials Science

As a stabilizer, 2,2'-Thiobis(6-tert-butyl-p-cresol) is incorporated into various materials to enhance their longevity and performance by preventing oxidative degradation.

2,2'-Thiobis(6-tert-butyl-p-cresol) is utilized as an antioxidant and stabilizer in the polymer industry, particularly for polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). hoseachem.comoecd.org Phenolic compounds are known to be effective in protecting polymer compositions from degradation caused by heat, oxygen, and shear forces encountered during melt processing. The addition of stabilizers like 2,2'-Thiobis(6-tert-butyl-p-cresol) helps to maintain the polymer's properties and prevent discoloration. oecd.org Its role is to inhibit oxidative degradation, thereby improving the heat resistance and service life of plastic products. hoseachem.com

The effectiveness of antioxidants in polymers is often evaluated by measuring the oxidation induction time (OIT), which indicates the material's resistance to thermo-oxidative degradation. Research on related hindered bisphenol antioxidants demonstrates their high performance in stabilizing polymers like polypropylene.

Table 1: Performance of a Related Bisphenol Antioxidant in Polypropylene Stabilization

| Stabilizer | Concentration (wt %) | Onset of Oxidation (°C) | Peak of Oxidation (°C) |

|---|---|---|---|

| Unstabilized PP | 0 | 215 | 225 |

| 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | 255 | 267 |

| Amine Antioxidant | 0.3 | 250 | 260 |

| Commercial Phenolic Antioxidant 1 | 0.3 | 230 | 240 |

This table presents data for a structurally related bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), to illustrate the typical performance improvements seen with this class of stabilizers in polypropylene, based on differential scanning calorimetry (DSC) and thermogravimetric (TG) analysis. researchgate.net

Research specifically detailing the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) as an antioxidant in biodiesel production is not prominently available in the reviewed literature. However, the use of other phenolic antioxidants, such as 2,6-di-tert-butyl-p-cresol (BHT), is well-documented for this purpose. google.com These antioxidants are added to biodiesel to enhance its storage stability by preventing oxidation, which can lead to the formation of peroxides, aldehydes, and insoluble polymers that can damage engine components. google.com Given its function as a potent antioxidant, the potential for 2,2'-Thiobis(6-tert-butyl-p-cresol) in this application exists, but specific research findings are required for confirmation.

The use of 2,2'-Thiobis(6-tert-butyl-p-cresol) in food packaging materials for the purpose of extending the shelf-life of food products is not explicitly detailed in the available research. Generally, antioxidants are incorporated into polymers used for food packaging to prevent the oxidative rancidity of fats and oils in food, thereby prolonging shelf life. hoseachem.comhoseachem.com For a related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), use has been approved by the FDA at levels not to exceed 0.1% by weight in certain olefin polymers that come into contact with food. oecd.org This indicates a precedent for using structurally similar bisphenols in food-grade applications, though specific studies on 2,2'-Thiobis(6-tert-butyl-p-cresol) for this purpose are needed.

While specific performance data for 2,2'-Thiobis(6-tert-butyl-p-cresol) in lubricants is not detailed in the provided search results, its chemical structure is well-suited for high-temperature applications. Phenolic antioxidants like the related compound 2,6-di-tert-butyl-p-cresol (BHT) are commonly added to lubricating oils to inhibit oxidation, prevent the formation of sludge, and maintain performance at elevated temperatures. hoseachem.com The thioether bridge in 2,2'-Thiobis(6-tert-butyl-p-cresol) is known to enhance thermal stability, making it a logical candidate for use in industrial lubricants, gear oils, and hydraulic fluids that experience significant thermal stress.

Biological and Medical Research

Research into the biological effects and metabolic pathways of synthetic antioxidants is an area of ongoing study.

Specific studies on the metabolism of 2,2'-Thiobis(6-tert-butyl-p-cresol) in rabbits were not found in the reviewed scientific literature. However, metabolism studies have been conducted on other phenolic compounds and related substances in rabbits. For instance, research on the metabolism of 2,6-dichlorobenzonitrile (B3417380) in rabbits and rats identified phenolic metabolites in the urine, indicating that hydroxylation is a key metabolic pathway. nih.gov Such studies are crucial for understanding how these compounds are processed and eliminated from biological systems, but direct research on the metabolic fate of 2,2'-Thiobis(6-tert-butyl-p-cresol) in rabbits is required.

Antioxidative Effects on Biological Compounds (e.g., Vitamin A)

The antioxidative properties of phenolic compounds like 2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Antioxidant 1081, are well-established. These compounds function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidation processes. nih.gov The presence of bulky tert-butyl groups on the phenol (B47542) ring enhances the stability of the resulting phenoxy radical, making these compounds highly effective antioxidants. nih.gov

While the general class of phenolic antioxidants is known to protect sensitive biological molecules from degradation, specific research on the direct effects of 2,2'-Thiobis(6-tert-butyl-p-cresol) on Vitamin A is not extensively documented in the available literature. However, related compounds such as butylated hydroxytoluene (BHT) are utilized to prevent the loss of activity in oil-soluble vitamins, including Vitamin A. atamanchemicals.com Patents for stabilized Vitamin A compositions have been granted that include the use of phenolic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). google.com Vitamin A is a fat-soluble vitamin essential for vision, immune function, and cellular growth, and its various forms, known as retinoids, are susceptible to oxidation. webmd.commayoclinic.org Antioxidants are crucial for protecting cells from the damaging effects of free radicals, which are molecules that can contribute to various health issues. mayoclinic.org

Potential as a Preservative in Pharmaceutical/Medical Contexts

Tert-butyl phenolic antioxidants are utilized as stabilizers and protectants in a wide array of consumer products, including plastics, adhesives, and cosmetics. nih.gov Their function is to inhibit oxidation and prolong the shelf life of these products. nih.gov In the pharmaceutical industry, preservatives are essential for multi-dose formulations to prevent microbial growth. nih.gov Common antimicrobial preservatives used in protein and peptide formulations include m-cresol, phenol, and benzyl (B1604629) alcohol. nih.gov

While tert-butyl groups can be used in drug synthesis to enhance the biological activity and stability of compounds, the specific application of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a preservative in pharmaceutical or medical contexts is not well-documented in publicly available research. nih.gov Some antioxidants, such as butylated hydroxytoluene (BHT) and ascorbic acid, are used in combination with other agents in stabilizer systems for certain pharmaceutical formulations. google.com The selection of a preservative for a pharmaceutical product depends on a range of factors, including its solubility, stability at the formulation's pH, and compatibility with other ingredients. padagis.com Hydrogels, which are being explored for applications like burn treatment, can be functionalized with various molecules to provide properties such as antimicrobial activity. mdpi.com

Corrosion Inhibition Research

Research into the application of 2,2'-Thiobis(6-tert-butyl-p-cresol) as a corrosion inhibitor is limited. However, the broader class of organic compounds containing heteroatoms like sulfur and oxygen, along with aromatic rings, are often investigated for their corrosion-inhibiting properties. These compounds can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

A study on a different phenolic antioxidant, tert-butylhydroquinone (B1681946) (TBHQ), demonstrated its effectiveness as a corrosion inhibitor for aluminum, copper, and stainless steel in a biodiesel blend. bau.edu.lb The study, using electrochemical impedance spectroscopy, found that the inhibition efficiency increased with the concentration of TBHQ. bau.edu.lb The adsorption of the inhibitor on the metal surface was found to follow the Freundlich and Kinetic-Thermodynamic isotherm models, suggesting a physicochemical adsorption mechanism. bau.edu.lb While these findings relate to a different compound, they highlight the potential of phenolic antioxidants in the field of corrosion inhibition.

Environmental Fate and Impact Research

Biodegradability Studies

The biodegradability of 2,2'-Thiobis(6-tert-butyl-p-cresol) is not extensively detailed in the available scientific literature. However, studies on structurally similar compounds provide some insight. For instance, a study on 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, another phenolic antioxidant, found that it is not readily biodegradable, showing 0% degradation after 28 days based on Biochemical Oxygen Demand (BOD) and 1% based on High-Performance Liquid Chromatography (HPLC) analysis in a MITI (I) test, which corresponds to OECD Test Guideline 301C. oecd.org

Conversely, research on 2,6-di-tert-butylphenol (B90309) (a simpler related molecule) showed that it could be efficiently degraded by the bacterium Pseudomonas aeruginosa san ai. webmd.com This suggests that under specific conditions and with the appropriate microbial populations, degradation of such phenolic compounds is possible. The process of biodegradation in soil involves microorganisms releasing exo-enzymes that break down complex polymers into smaller units. ncsu.edu The development of biodegradable plastics often involves incorporating natural antioxidants to enhance their stability during their intended use. mdpi.com

Bioconcentration Potential

Bioconcentration is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, such as water. fao.org The bioconcentration factor (BCF) is a key metric for assessing this potential. fao.orgmdpi.com A substance is generally considered to have a potential for bioconcentration if its octanol-water partition coefficient (log Pow) is greater than 3. fao.org For 2,2'-Thiobis(6-tert-butyl-p-cresol), the predicted XlogP3 value is 7.4, indicating a high potential for bioconcentration. specialchem.com

Experimental data on the bioconcentration of 2,2'-Thiobis(6-tert-butyl-p-cresol) is scarce. However, for the closely related compound butylated hydroxytoluene (BHT), bioconcentration factors in fish have been determined to be in the range of 230-2500. oecd.org A BCF value greater than 1,000 is often used as a threshold to identify chemicals that warrant further consideration for their bioaccumulation potential. epa.gov The study of bioconcentration in fish typically involves an exposure (uptake) phase followed by a depuration (post-exposure) phase. fao.org

Table 1: Predicted and Experimental Bioconcentration Data for Phenolic Antioxidants

| Compound | Predicted XlogP3 | Experimental BCF (Fish) | Reference |

|---|---|---|---|

| 2,2'-Thiobis(6-tert-butyl-p-cresol) | 7.4 | Data not available | specialchem.com |

| Butylated hydroxytoluene (BHT) | Not specified | 230-2500 | oecd.org |

Distribution in Environmental Compartments (e.g., Sediment)

Due to its low water solubility and high hydrophobicity, it is expected that 2,2'-Thiobis(6-tert-butyl-p-cresol) will tend to partition from water into solid matrices in the environment. lookchem.com A fugacity level III model calculation for the similar compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol suggests that if released into an aquatic environment, the majority of the substance would distribute into the sediment. oecd.org

Occupational Exposure Assessment

The assessment of occupational exposure to 2,2'-Thiobis(6-tert-butyl-p-cresol) is crucial in industrial settings where it is produced and used, such as in the manufacturing of rubber tires and engineering plastics. oecd.org Exposure in these environments is primarily through the inhalation of dust, as the compound is a solid with extremely low vapor pressure, making dermal or vapor exposure less significant. oecd.org

Monitoring of the workplace environment provides a means to assess the quality of the occupational setting. fiocruz.br Personal monitoring, which involves collecting air samples from the worker's breathing zone, is a key method for measuring exposure levels. fiocruz.br In one instance at a production site, the highest concentration of the substance was found during loading and packing operations, measured at 0.38 mg/m³. oecd.org For a worker without respiratory protection, this could result in a daily intake of 0.0068 mg/kg/day. oecd.org However, the use of personal protective equipment, such as masks, is a standard practice that mitigates this risk. oecd.orgchemos.de

Biological monitoring can also be employed to assess a worker's total exposure to a substance from all routes. csun.edu This can involve analyzing urine samples for the presence of the chemical or its metabolites. nih.govnih.gov Such monitoring can confirm absorption and help evaluate the effectiveness of personal protective equipment and work practices. csun.edu For many substances, acceptable exposure levels today may be considered excessive in the future as more toxicological data becomes available. fiocruz.br

Table 1: Occupational Exposure Data for a Related Compound

| Parameter | Value | Reference |

|---|---|---|

| Highest Air Concentration (production site) | 0.38 mg/m³ | oecd.org |

| Calculated Daily Intake (worst case, no protection) | 0.0068 mg/kg/day | oecd.org |

| Recommended Airborne Exposure Limit (ACGIH for 2,6-Di-tert-Butyl-p-Cresol) | 2 mg/m³ (inhalable fraction) | nj.gov |

This table presents data for a structurally related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, to provide context for occupational exposure levels.

Strategies for Environmental Mitigation

Given the widespread use of synthetic phenolic antioxidants like 2,2'-Thiobis(6-tert-butyl-p-cresol), strategies to mitigate their environmental impact are of growing importance. acs.org These compounds can enter the environment through various pathways, including industrial wastewater discharge and the leaching of products containing them. nih.govindustrialchemicals.gov.au

One primary strategy for mitigation is the proper treatment of industrial wastewater. Insufficient treatment can lead to the release of these compounds into aquatic environments. industrialchemicals.gov.au Biodegradation by microorganisms presents a promising and cost-effective method for removing phenolic compounds from contaminated water and soil. nih.gov Studies have identified bacterial strains, such as Pseudomonas fluorescens, that can degrade phenols. nih.gov

Another key aspect of environmental mitigation is waste management. For instance, solid waste from paper recycling mills, which may contain these antioxidants, can be disposed of in landfills or used as a soil improver. industrialchemicals.gov.au Long-term biological monitoring around such facilities, using organisms like lichens, can help assess the effectiveness of waste management practices in preventing environmental contamination. nih.gov

Furthermore, the development of "green" alternatives and modifications to existing compounds to reduce their environmental persistence and mobility is an active area of research. acs.org This includes designing novel antioxidants with lower toxicity and a reduced potential to leach from the materials they are incorporated into. acs.org

Future Research Directions

The ongoing use and environmental presence of 2,2'-Thiobis(6-tert-butyl-p-cresol) and related compounds necessitate further research in several key areas.

Development of Novel Analogues with Enhanced Efficacy or Reduced Environmental Footprint

A significant future research direction is the synthesis and characterization of new analogues of thiobisphenols. nih.gov The goal is to develop compounds with improved antioxidant properties while minimizing their environmental impact. acs.org This involves structural modifications to the parent molecule to enhance its efficacy and reduce its potential for environmental pollution. nih.gov Research into novel synthetic phenolic antioxidants with high molecular weight could lead to lower migration ability from products. acs.org

Investigation of Synergistic Blends with Other Additives

Research into the synergistic effects of combining 2,2'-Thiobis(6-tert-butyl-p-cresol) with other additives is a promising avenue. nih.govnih.gov Antioxidants are often used in combination to enhance their effectiveness. hoseachem.com Investigating these interactions can lead to the development of more efficient antioxidant systems, potentially allowing for lower concentrations of individual additives to be used, thereby reducing their environmental load. nih.govnih.gov

Advanced Characterization of Degradation Products and Pathways

Understanding the environmental fate of 2,2'-Thiobis(6-tert-butyl-p-cresol) requires a thorough characterization of its degradation products and pathways. acs.org While some information exists on the degradation of simpler phenols, more research is needed on complex thiobisphenols. nih.govnih.gov Some transformation products of synthetic phenolic antioxidants have been found to be more toxic than the parent compound. acs.org Identifying these degradation products is crucial for a complete environmental risk assessment. acs.orgresearchgate.net

Long-term Environmental Monitoring and Risk Assessment

Continuous, long-term monitoring of 2,2'-Thiobis(6-tert-butyl-p-cresol) in various environmental compartments, including water, soil, and biota, is essential. nih.gov This data is critical for understanding the compound's persistence, bioaccumulation potential, and long-term ecological effects. researchgate.net Comprehensive environmental risk assessments, which integrate exposure and effects data, are necessary to inform regulatory decisions and ensure the protection of ecosystems and human health. nih.govresearchgate.net Such assessments should also consider the cumulative risks from exposure to multiple related compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2'-Thiobis(6-tert-butyl-p-cresol) |

| 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol |

| 2,6-di-tert-butyl-p-cresol |

| Catechol |

Q & A

Basic: What are the key physicochemical properties of 2,2'-Thiobis(6-tert-butyl-p-cresol), and how do they influence its handling in laboratory settings?

Answer:

The compound (CAS 90-66-4) has a molecular formula of C22H30O2S and a molecular weight of 358.54 g/mol . Key properties include:

- Melting Point : 84–85°C

- Boiling Point : 431.1 ± 45.0°C (predicted)

- Density : 1.11 ± 0.1 g/cm³

- Water Solubility : 8 μg/L at 20°C

- Storage : Stable at room temperature in dry, sealed containers .

These properties dictate its low volatility and hydrophobicity, requiring organic solvents (e.g., toluene, THF) for dissolution in experiments. The low water solubility necessitates precautions to avoid environmental release .

Basic: What analytical techniques are recommended for characterizing 2,2'-Thiobis(6-tert-butyl-p-cresol) purity and structural integrity?

Answer:

- HPLC/GC-MS : For quantifying purity (≥98% in commercial samples) and detecting degradation products .

- FT-IR : Identifies characteristic S–O and phenolic O–H stretches (~3400 cm⁻¹) .

- DSC/TGA : Measures thermal stability (decomposition onset >200°C) .

- NMR : Confirms molecular structure via <sup>1</sup>H and <sup>13</sup>C signals (e.g., tert-butyl groups at δ ~1.3 ppm) .

Calibration with certified reference materials is critical due to potential isomer interference (e.g., 4,4'-thiobis derivatives) .

Basic: How does 2,2'-Thiobis(6-tert-butyl-p-cresol) function as an antioxidant in polymer systems?

Answer:

The compound acts as a radical scavenger, donating hydrogen atoms from phenolic –OH groups to terminate oxidation chains in polymers like polyethylene and polypropylene . Its sterically hindered tert-butyl groups enhance stability against thermal degradation (up to 150°C) . Experimental validation involves:

- Oxidation Induction Time (OIT) : ASTM D3895-19 tests in oxygenated atmospheres.

- Accelerated Aging : Monitoring carbonyl index via FT-IR in UV/thermally stressed samples .

Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point ±45°C)?

Answer:

The large uncertainty in boiling point (±45°C) arises from computational predictions (e.g., group contribution methods) rather than experimental measurements . To address this:

Perform dynamic vapor pressure measurements using a Knudsen effusion apparatus.

Validate with high-temperature GC under inert atmospheres.

Compare with structurally analogous antioxidants (e.g., 2,2'-methylenebis derivatives) for consistency .

Advanced: What synthetic routes optimize the yield of 2,2'-Thiobis(6-tert-butyl-p-cresol), and what are common impurities?

Answer:

The compound is synthesized via sulfur dichloride-mediated coupling of 2-tert-butyl-p-cresol . Optimization strategies include:

- Catalyst Selection : Lewis acids (e.g., AlCl3) improve regioselectivity.

- Solvent : Use anhydrous toluene to minimize hydrolysis.

- Temperature : 80–100°C for 6–8 hours .

Common impurities:

- 4,4'-Isomer (CAS 96-69-5): Separated via fractional crystallization .

- Unreacted monomer : Detected by GC-MS and removed via column chromatography .

Advanced: How do environmental conditions (pH, UV exposure) affect the antioxidant efficacy of 2,2'-Thiobis(6-tert-butyl-p-cresol)?

Answer:

- pH Stability : The compound is stable in neutral conditions but degrades under strong acids/bases via sulfoxide formation (confirmed by LC-MS) .

- UV Degradation : Prolonged UV exposure generates thiyl radicals, reducing efficacy. Mitigation strategies include:

- Synergists : Blending with UV absorbers (e.g., benzotriazoles) .

- Encapsulation : Nano-encapsulation in silica matrices prolongs activity .

Advanced: What toxicological considerations are critical when handling this compound in laboratory settings?

Answer:

- Carcinogenicity : Classified as A4 (not classifiable as a human carcinogen) .

- Ecotoxicity : LC50 (fish) >100 mg/L due to low water solubility .

- Handling Protocols : Use PPE (gloves, goggles) and fume hoods. Waste must be incinerated to avoid sulfur oxide emissions .

Advanced: How does 2,2'-Thiobis(6-tert-butyl-p-cresol) interact with co-additives in polymer stabilization?

Answer: